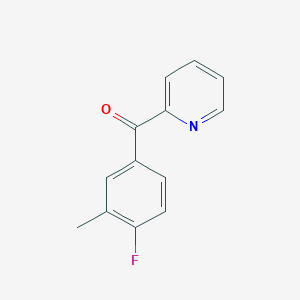

2-(4-Fluoro-3-methylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYBIXHLTPTSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Chemical Transformations

Established and Emerging Synthetic Routes to 2-(4-Fluoro-3-methylbenzoyl)pyridine

The primary methods for synthesizing this compound involve the formation of a crucial carbon-carbon (C-C) bond between a pyridine (B92270) unit and a substituted benzoyl group. Acylation and cross-coupling reactions are the most prominently featured strategies in the literature.

While direct fluorination of pyridine rings is a known strategy in medicinal chemistry, current literature focusing on the synthesis of this compound does not prioritize this approach. Instead, the fluorine atom is typically introduced as part of the benzoyl precursor, specifically 4-fluoro-3-methylbenzoic acid or its derivatives, which are then coupled with the pyridine moiety.

Palladium-catalyzed cross-coupling reactions represent a robust method for creating the central C-C bond in this compound. One documented approach involves a Negishi-type coupling. This reaction couples an organozinc reagent derived from pyridine with a substituted benzoyl derivative.

A notable example is the reaction of 2-pyridylzinc bromide with 4-fluoro-3-methylbenzoyl chloride. This method provides a direct route to the diaryl ketone scaffold. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an inert solvent like tetrahydrofuran (B95107) (THF).

Friedel-Crafts acylation and related reactions are a cornerstone for the synthesis of this compound. A widely cited method involves the reaction of a 2-lithiated pyridine with a benzaldehyde (B42025) derivative, followed by oxidation.

Specifically, 2-bromopyridine (B144113) can be treated with n-butyllithium at low temperatures to generate 2-lithiopyridine in situ. This nucleophilic intermediate then attacks 4-fluoro-3-methylbenzaldehyde. The resulting secondary alcohol is subsequently oxidized to the desired ketone, this compound, using an oxidizing agent like manganese dioxide (MnO₂). This multi-step process is effective and has been utilized in the synthesis of compounds like Enarodustat.

Another prominent acylation strategy involves the reaction between a pyridine derivative and 4-fluoro-3-methylbenzoic acid, activated with a coupling agent. For instance, 2-(1H-imidazol-1-yl)pyridine can be reacted with 4-fluoro-3-methylbenzoic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the target compound.

Table 1: Comparison of Synthetic Routes to this compound

| Reaction Type | Starting Materials | Key Reagents | Typical Yield |

|---|---|---|---|

| Lithiation/Oxidation | 2-Bromopyridine, 4-Fluoro-3-methylbenzaldehyde | n-Butyllithium, MnO₂ | ~78% (over two steps) |

Functionalization and Derivatization Approaches for this compound Scaffolds

Once synthesized, the this compound scaffold can be further modified to create a library of derivatives for various applications, including structure-activity relationship (SAR) studies.

The existing literature primarily focuses on utilizing this compound as a stable intermediate rather than extensively modifying its core rings after formation. However, standard aromatic substitution reactions could theoretically be applied. For instance, electrophilic substitution on the benzoyl ring would likely be directed by the existing methyl and fluoro substituents. Modification of the pyridine ring could involve N-oxidation or further substitution, although such transformations are not prominently documented for this specific scaffold.

The primary documented functionalization of the this compound scaffold involves transformations of the ketone group. This ketone serves as a handle for introducing a wide range of substituents, which is a key step in the synthesis of the drug Enarodustat.

For example, the carbonyl group can undergo reductive amination. The ketone is first reacted with an amine, such as glycine (B1666218) or its esters, to form an imine or enamine intermediate. This intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the final N-substituted amine derivative. This transformation is crucial for linking the diaryl ketone core to other functional moieties.

Asymmetric Synthesis and Stereochemical Control in Analogues

The development of stereochemically pure pharmaceuticals is a critical aspect of modern drug discovery. While this compound itself is achiral, its reduction to the corresponding secondary alcohol, (4-fluoro-3-methylphenyl)(pyridin-2-yl)methanol, creates a chiral center. The asymmetric synthesis of such chiral alcohols and their derivatives is of significant interest.

A powerful and increasingly popular method for achieving high enantioselectivity is through chemoenzymatic synthesis . This approach leverages the high stereoselectivity of enzymes for specific transformations. For instance, studies have demonstrated the successful asymmetric reduction of prochiral ketones to chiral alcohols using alcohol dehydrogenases (ADHs). A relevant study showcases the chemoenzymatic preparation of chiral alcohols bearing a pyridine ring and α-fluorination. organic-chemistry.org In this work, prochiral α-halogenated acyl moieties were introduced to picoline derivatives, and the subsequent reduction of the carbonyl group was achieved with high enantiomeric excess (95 to >99%) using an alcohol dehydrogenase from Lactobacillus kefir. organic-chemistry.org

This enzymatic reduction approach could be directly applied to this compound to produce either the (R)- or (S)-enantiomer of the corresponding alcohol, depending on the specific enzyme and reaction conditions used.

Table 2: Chemoenzymatic Reduction of a Prochiral Pyridine Ketone Analogue

| Substrate | Enzyme | Co-factor Regeneration | Enantiomeric Excess (ee) | Yield | Reference |

| 2-Acetylpyridine | Alcohol Dehydrogenase (L. kefir) | Isopropanol | >99% | 98% | organic-chemistry.org |

This table is based on data for a related compound and illustrates the potential for high enantioselectivity in the synthesis of chiral analogues.

The resulting enantiopure pyridylmethanols are valuable building blocks for the synthesis of more complex, stereochemically defined molecules. These chiral alcohols can be used in the synthesis of advanced derivatives where precise stereochemical control is crucial for biological activity.

Mechanistic Investigations of Reactions Involving 2 4 Fluoro 3 Methylbenzoyl Pyridine

Elucidation of Reaction Pathways and Transition States

The reaction pathways for 2-(4-fluoro-3-methylbenzoyl)pyridine are dictated by its structural features: a pyridine (B92270) ring, a ketone linkage, and a substituted phenyl ring. Reactions can be broadly categorized based on which of these moieties is undergoing transformation.

A significant reaction pathway for the 4-fluoro-3-methylbenzoyl group is nucleophilic aromatic substitution (SNAr). In this process, the fluorine atom, activated by the electron-withdrawing benzoyl group, is displaced by a nucleophile. The generally accepted mechanism for SNAr reactions proceeds in a stepwise manner. nih.gov This pathway involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the carbonyl group. The subsequent step is the departure of the fluoride (B91410) ion, which is a relatively good leaving group in this context, to restore aromaticity. masterorganicchemistry.com

Recent studies on similar systems, however, have suggested that the SNAr mechanism may exist on a continuum between a stepwise process and a concerted one, where the bond-forming and bond-breaking steps occur simultaneously. rsc.org The exact nature of the transition state—whether it resembles the Meisenheimer complex of a stepwise reaction or a more compact structure of a concerted one—can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org For instance, computational studies on nucleophilic aromatic halogen exchange reactions have shown that while some reactions proceed via a Meisenheimer-like transition state without a stable intermediate, others do form distinct Meisenheimer intermediates. nih.gov

Another important set of reaction pathways involves the carbonyl group. The ketone can undergo nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which can then be protonated to form an alcohol. This is a key step in the synthesis of various derivatives. Alternatively, the C-H bonds adjacent to the carbonyl group (the α-hydrogens on the methyl group) exhibit enhanced acidity (pKa ≈ 20) due to resonance stabilization of the resulting enolate ion. wikipedia.org This enolate can then act as a nucleophile in subsequent reactions.

Intermediates Formation and Characterization in Synthetic Sequences

The formation and characterization of transient intermediates are pivotal in confirming a proposed reaction mechanism. In the synthetic sequences involving this compound, several key intermediates can be postulated and, in some cases, observed.

Meisenheimer Complex: As mentioned, the Meisenheimer complex is a critical intermediate in SNAr reactions at the fluorinated phenyl ring. nih.gov While often too reactive to be isolated, its existence can be inferred through kinetic studies and spectroscopic methods under specific conditions. The structure of this intermediate for the reaction of this compound with a nucleophile (Nu-) would feature a tetrahedral carbon where the fluorine was attached, with the negative charge delocalized across the π-system.

Enolates and Enols: The ketone functionality allows for the formation of enol or enolate intermediates under basic or acidic conditions, respectively. wikipedia.org Keto-enol tautomerization, catalyzed by acids or bases, establishes an equilibrium between the ketone and its corresponding enol form. wikipedia.org The enolate, formed by deprotonation of the α-carbon of the methyl group, is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Tetrahedral Intermediates: In nucleophilic additions to the carbonyl group, a transient tetrahedral intermediate is formed. For example, in the reaction with a Grignard reagent, a magnesium alkoxide intermediate is generated prior to workup to yield a tertiary alcohol. Similarly, reduction with a hydride reagent like sodium borohydride (B1222165) would proceed through a borate (B1201080) ester intermediate.

Catalytic Cycles and Catalyst Performance Analysis

Many transformations involving this compound can be significantly enhanced or enabled by catalysis. The synthesis of the parent benzoylpyridine scaffold itself can be achieved through various catalytic methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. A plausible catalytic cycle for the synthesis of this compound could involve the carbonylative coupling of an aryl halide (e.g., 1-fluoro-2-methyl-4-iodobenzene) with 2-pyridyl organometallic reagent in the presence of carbon monoxide and a palladium catalyst. A general palladium-catalyzed three-component carbonylative reaction has been demonstrated for the synthesis of other complex molecules. rsc.org The catalytic cycle would typically involve oxidative addition of the aryl halide to a Pd(0) species, CO insertion, transmetalation with the organopyridyl reagent, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for C-H activation and cycloaddition reactions. researchgate.netnih.govrsc.orgurl.edu While specific applications to this compound are not extensively documented, related rhodium-catalyzed reactions of pyridines and benzoyl compounds suggest potential utility. For instance, rhodium(III)-catalyzed C-H functionalization could be envisioned to introduce further complexity to either the pyridine or the phenyl ring. url.edu

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for nucleophilic aromatic substitution, particularly for unactivated fluoroarenes. nih.gov A proposed catalytic cycle for an SNAr reaction on the fluorophenyl ring of the title compound could involve the photoexcitation of a catalyst, which then engages in a single-electron transfer with the fluoroarene to form a radical cation. This radical cation is significantly more susceptible to nucleophilic attack. Following nucleophilic addition, a subsequent electron transfer and loss of the fluoride ion would yield the product and regenerate the photocatalyst. nih.gov

The performance of these catalysts is evaluated based on several factors, including yield, turnover number (TON), turnover frequency (TOF), and selectivity (chemo-, regio-, and stereoselectivity). For industrial applications, catalyst loading, cost, and ease of separation are also critical considerations.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively, offering deeper mechanistic insights.

Kinetic Studies: For the SNAr reactions of this compound, kinetic studies would typically involve monitoring the rate of disappearance of the starting material or the appearance of the product under various conditions (e.g., changing nucleophile concentration, temperature). The rate law derived from these experiments can help distinguish between different mechanistic possibilities. For example, a rate that is first order in both the benzoylpyridine and the nucleophile would be consistent with either a concerted mechanism or a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. The kinetics of SNAr reactions are known to be highly dependent on solvent polarity. researchgate.net

The relative rates of reaction for different leaving groups are also highly informative. In SNAr, the C-F bond is typically broken in the rate-determining or a post-rate-determining step. It has been observed that for some SNAr reactions, fluorine is a surprisingly good leaving group, with reaction rates being significantly faster compared to those with chlorine, bromine, or iodine as the leaving group. masterorganicchemistry.com This is often attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.

The following table illustrates the relative reaction rates for a typical SNAr reaction, highlighting the effectiveness of fluorine as a leaving group.

| Leaving Group | Relative Rate |

| F | 3300 |

| Cl | 1 |

| Br | 0.8 |

| I | 0.4 |

| Data adapted from a representative SNAr reaction. The actual values can vary depending on the specific substrate and conditions. |

Computational chemistry, using methods like Density Functional Theory (DFT), is an increasingly powerful tool for studying both the kinetics and thermodynamics of reaction processes. DFT calculations can be used to model the structures and energies of reactants, transition states, intermediates, and products, providing calculated activation energies (related to kinetics) and reaction energies (related to thermodynamics). nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 2-(4-Fluoro-3-methylbenzoyl)pyridine are anticipated to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the electronic effects of adjacent functional groups.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the fluorinated methyl-substituted phenyl ring would also reside in the aromatic region, with their precise shifts influenced by the ortho-fluoro and meta-methyl substituents. The methyl group protons would give rise to a singlet in the upfield region (around δ 2.0-2.5 ppm).

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the ketone linkage is expected to be the most downfield signal (δ > 190 ppm). The carbons of the pyridine and phenyl rings would appear in the aromatic region (δ 110-160 ppm). The carbon of the methyl group would be found at a characteristic upfield chemical shift. The carbon atoms bonded to the fluorine will show characteristic splitting due to C-F coupling.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3' | 7.8 - 8.2 | 125.0 - 128.0 |

| Pyridine H-4' | 7.9 - 8.3 | 136.0 - 139.0 |

| Pyridine H-5' | 7.4 - 7.8 | 122.0 - 125.0 |

| Pyridine H-6' | 8.6 - 8.9 | 148.0 - 151.0 |

| Phenyl H-2 | 7.6 - 7.9 | 128.0 - 132.0 (d) |

| Phenyl H-5 | 7.5 - 7.8 | 130.0 - 134.0 (d) |

| Phenyl H-6 | 7.2 - 7.5 | 115.0 - 118.0 (d) |

| Methyl (-CH₃) | 2.2 - 2.5 (s) | 14.0 - 18.0 (q) |

| Carbonyl (C=O) | - | 190.0 - 195.0 |

| Pyridine C-2' | - | 152.0 - 155.0 |

| Phenyl C-1 | - | 134.0 - 138.0 |

| Phenyl C-3 | - | 138.0 - 142.0 (d) |

| Phenyl C-4 | - | 160.0 - 165.0 (d, ¹JCF) |

| (d) = doublet, (s) = singlet, (q) = quartet. Note: These are predicted values and may vary based on solvent and experimental conditions. Specific experimental data from peer-reviewed sources is currently unavailable. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the pyridine ring and on the substituted phenyl ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the substituted ring carbons) and for connecting the pyridinyl and benzoyl fragments of the molecule across the ketone linkage. For example, correlations between the pyridine H-3' and the carbonyl carbon would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Group Vibrations and Conformational Analysis

The IR and Raman spectra of This compound would be dominated by several characteristic vibrational modes.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically between 1650 and 1700 cm⁻¹, is expected for the aroyl-ketone. Its exact position can provide insight into the electronic environment and conformation.

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the pyridine and benzene (B151609) rings.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching would appear just below 3000 cm⁻¹.

C-F Stretching: A strong band in the IR spectrum, typically in the range of 1100-1300 cm⁻¹, would be indicative of the carbon-fluorine bond.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1650 | Strong (IR), Weak (Raman) |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Strong |

| C-F Stretch | 1300 - 1100 | Strong (IR) |

| (Note: These are predicted values. Specific experimental data from peer-reviewed sources is currently unavailable.) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For This compound (C₁₃H₁₀FNO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value with high accuracy (typically within a few parts per million).

The fragmentation analysis would likely show characteristic losses. For instance, cleavage at the carbonyl group could lead to the formation of a pyridin-2-ylcarbonyl cation and a 4-fluoro-3-methylphenyl radical, or vice-versa. The subsequent fragmentation of these primary fragments would provide further structural confirmation.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

An XRD study of This compound would provide definitive information on:

The planarity of the pyridine and phenyl rings.

The dihedral angle between the two aromatic rings, which is a key conformational parameter.

The bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the solid-state packing.

Currently, there is no publicly available crystal structure data for this specific compound.

Crystal Structure Determination and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally related pyridine derivatives provides a framework for understanding the likely structural characteristics and intermolecular forces that would be present.

For instance, in the crystal structure of the related compound, 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the molecule adopts a non-planar conformation. nih.gov The dihedral angles between the constituent aromatic rings are significant, with the furan (B31954) ring being twisted relative to both the pyridine and the 4-fluorophenyl rings. nih.gov This type of non-planar arrangement is a common feature in multi-ring systems and is influenced by a balance of intramolecular steric effects and intermolecular packing forces.

The crystal packing of such compounds is often stabilized by a network of weak intermolecular interactions. In the case of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, non-conventional C–H···F and C–H···N hydrogen bonds are crucial for the stability of the crystal structure. nih.gov These types of interactions, along with potential π-π stacking interactions between aromatic rings, are expected to play a significant role in the crystal lattice of this compound. The presence of the fluorine atom and the nitrogen atom in the pyridine ring makes them potential hydrogen bond acceptors, while various C-H bonds can act as donors.

The study of pyridyl imines has also shed light on the types of intermolecular forces that can dictate solid-state architecture. For example, in N-(4-pyridinylmethylene)-4-pyridinamine, the solid is sustained by N-H···N hydrogen bonds, and the structure also exhibits N-H···π and C-H···π interactions. nsf.gov These findings highlight the importance of hydrogen bonding and π-interactions in directing the assembly of pyridine-containing molecules in the solid state.

A hypothetical crystal structure determination for this compound would involve single-crystal X-ray diffraction analysis. This would yield precise atomic coordinates, from which a detailed picture of the molecular conformation and the intermolecular interactions could be constructed. The expected data from such an analysis is presented in the table below, based on typical parameters for organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₀FNO |

| Formula Weight | 215.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in the table are placeholders and would need to be determined experimentally.

The detailed analysis of the crystal structure would focus on several key aspects:

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the 4-fluoro-3-methylphenyl ring would be a critical parameter, indicating the degree of twist between these two moieties.

Intermolecular Hydrogen Bonding: The presence and geometry of any C–H···O, C–H···N, or C–H···F hydrogen bonds would be identified. The carbonyl oxygen, the pyridine nitrogen, and the fluorine atom are all potential hydrogen bond acceptors.

π-π Stacking Interactions: The arrangement of the aromatic rings in the crystal lattice would be examined for evidence of π-π stacking. This would include measuring the centroid-to-centroid distances and the slip angles between adjacent rings.

Understanding these structural details is paramount for correlating the molecular structure of this compound with its macroscopic properties and for the rational design of new materials with desired characteristics.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ekb.egresearchgate.net DFT calculations are instrumental in determining the optimized molecular geometry and predicting spectroscopic properties. For this analysis, a common functional such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate, as it has been shown to provide reliable results for similar organic molecules. ajchem-a.comnih.gov

The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting the geometry until a minimum on the potential energy surface is located. mdpi.com For 2-(4-Fluoro-3-methylbenzoyl)pyridine, a key feature is the dihedral angle between the pyridine (B92270) and the fluoromethylbenzoyl rings. The conformational landscape would be explored by systematically rotating this bond to identify the most stable conformer(s).

The optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the C-F bond length is expected to be in the typical range for aryl fluorides. The presence of the methyl group and the fluorine atom on the benzoyl ring will influence the electronic distribution and may cause slight distortions in the ring's planarity. The planarity of the pyridine and benzoyl rings relative to each other would be a key finding of the geometry optimization.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-F | 1.35 |

| C=O | 1.23 | |

| C-CH₃ | 1.51 | |

| C-N (pyridine) | 1.34 | |

| C-C (inter-ring) | 1.50 | |

| Bond Angles (°) ** | O=C-C (inter-ring) | 120.5 |

| C-C-N (pyridine) | 123.0 | |

| Dihedral Angle (°) ** | Pyridine-Benzoyl | 45.0 |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic data, which can be compared with experimental results for validation. researchgate.net

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. researchgate.net These predicted frequencies, after appropriate scaling, can aid in the assignment of experimental FT-IR and Raman spectra. Key vibrational modes for this compound would include the C=O stretch, C-F stretch, and various aromatic C-H and C-C stretching and bending modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. scielo.org.mx These theoretical shifts are valuable for assigning experimental NMR spectra, especially for complex molecules. The electron-withdrawing effects of the fluorine atom and the carbonyl group, and the electron-donating nature of the methyl group, would significantly influence the calculated chemical shifts of the aromatic protons and carbons.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ymerdigital.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govaiu.edu A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, potentially the pyridine ring and the methyl-substituted benzene (B151609) ring. The LUMO is likely to be concentrated on the electron-deficient parts of the molecule, such as the carbonyl group and the pyridine ring, due to the electronegativity of the nitrogen and oxygen atoms.

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. aiu.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer. aimspress.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. ekb.eg This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. scispace.com

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, indicating sites for nucleophilic attack. The MEP surface would visually confirm the charge distribution trends suggested by FMO and NBO analyses.

Computational Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. wikipedia.orgyoutube.com Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. ymerdigital.comnih.gov Molecules with large hyperpolarizability values are promising candidates for NLO materials.

The NLO properties of this compound would be calculated using DFT. The presence of donor (methyl group, pyridine ring) and acceptor (carbonyl group, fluorine atom) moieties connected by a π-conjugated system can lead to significant intramolecular charge transfer, a key requirement for a high NLO response. The calculated hyperpolarizability would provide a quantitative measure of the molecule's potential for NLO applications.

Illustrative Non-Linear Optical Property Data for this compound

| Parameter | Calculated Value (Illustrative) |

| Dipole Moment (μ) (Debye) | 3.5 |

| Mean Polarizability (α) (a.u.) | 150 |

| First-Order Hyperpolarizability (β) (a.u.) | 800 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Dynamic Behavior and Conformational Flexibility

Computational studies on similar diaryl ketones and flexible molecules reveal that such compounds exist in a dynamic equilibrium of multiple conformations. researchgate.netnih.govnih.gov The interconversion between these conformational states can occur on the picosecond to nanosecond timescale. mdpi.com For this compound, the key dynamic motions would include:

Torsional rotation: The twisting of the pyridine and fluoromethylphenyl rings relative to each other around the carbonyl bridge. The energy barrier for this rotation determines the rate of interconversion between different conformers.

Ring fluctuations: Minor out-of-plane movements of the atoms within the aromatic rings.

Methyl group rotation: Free rotation of the methyl group on the phenyl ring.

The presence of the fluorine atom and the methyl group introduces specific steric and electronic effects that influence the conformational landscape. Fluorination can alter molecular conformation and stability, as seen in studies of other fluorinated organic molecules. mdpi.comnih.govemerginginvestigators.org The electronegativity of the fluorine atom and the steric bulk of the methyl group would likely create preferential orientations of the rings to minimize steric hindrance and optimize electrostatic interactions.

Solvent Effects

The surrounding solvent environment plays a crucial role in the dynamic behavior and conformational preferences of a solute molecule. MD simulations of pyridine and its derivatives in aqueous solution have shown that the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor from water molecules. acs.orgnih.gov This interaction is a dominant factor in the solvation of the pyridine moiety. acs.orgnih.gov

For this compound in a polar protic solvent like water, several key solvent effects would be anticipated:

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen would both act as hydrogen bond acceptor sites, leading to the formation of a structured solvation shell of water molecules around these polar groups. acs.orgnih.govresearchgate.net

Hydrophobic Solvation: The methyl-substituted phenyl ring constitutes a nonpolar region of the molecule. In an aqueous environment, water molecules would tend to form a structured "cage" around this hydrophobic part to maximize the hydrogen bonding network of the bulk solvent.

Conformational Modulation: The choice of solvent can significantly influence the equilibrium between different conformers. nih.gov In polar solvents, conformations with a larger dipole moment may be stabilized. Conversely, nonpolar solvents might favor more compact or different spatial arrangements of the aromatic rings. Studies on other flexible molecules have demonstrated that solvent nature impacts dihedral angle flexibility and intermolecular interactions. nih.gov

Typical MD Simulation Parameters for Analogous Systems

MD simulations of organic molecules in solution typically involve a standard set of parameters and methodologies. Based on studies of similar compounds, a representative simulation setup for this compound would include the following:

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy function of the system, including bond lengths, angles, dihedrals, and non-bonded interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | A simplified, rigid model to represent solvent molecules efficiently. |

| System Size | ~1 solute molecule in a cubic box of ~2000-5000 solvent molecules | Ensures the solute does not interact with its periodic images and mimics bulk solvent conditions. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Creates an infinite, repeating system to avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for simulations. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | The length of the simulation, which needs to be long enough to sample the relevant conformational transitions. mdpi.comnih.gov |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

These simulations would allow for the detailed analysis of conformational dynamics, the structure of the solvent around the molecule, and the lifetime of specific hydrogen bonds and conformational states. mdpi.com

Coordination Chemistry and Ligand Design

2-(4-Fluoro-3-methylbenzoyl)pyridine as a Chelating Ligand

Detailed studies on the chelating behavior of this compound are not available in the current body of scientific literature. Therefore, a specific analysis of its coordination modes and binding site preferences, as well as the synthesis and characterization of its metal complexes, cannot be provided at this time.

Coordination Modes and Binding Site Preferences

There is no published research that specifically details the coordination modes and binding site preferences of this compound when acting as a ligand.

Structural Diversity of Metal-Organic Compounds and Frameworks (MOFs) Incorporating the Pyridine (B92270) Moiety

While the broader family of pyridine-containing ligands is extensively used in the construction of Metal-Organic Frameworks (MOFs), there is no specific research detailing the incorporation of this compound into such structures. The structural diversity of MOFs is vast, with the pyridine moiety often serving as a key building block due to the coordinating ability of its nitrogen atom. This allows for the formation of a wide range of network topologies and pore environments in MOFs. nih.govresearchgate.netrsc.org The functionalization of the pyridine ring, such as with the fluoro and methylbenzoyl groups in the compound of interest, can in principle influence the resulting MOF structure and properties, but specific examples for this ligand are not documented.

Catalytic Applications of Metal-2-(4-Fluoro-3-methylbenzoyl)pyridine Complexes

There is no available research on the catalytic applications of metal complexes specifically involving this compound. The catalytic activity of metal complexes is highly dependent on the nature of the metal center and the electronic and steric properties of the surrounding ligands. While many metal-pyridine complexes are known to be active catalysts for various organic transformations, the specific catalytic profile of complexes with this particular ligand remains unexplored.

Applications As a Synthetic Intermediate in Advanced Chemical Research

Role in the Synthesis of Complex Heterocyclic Compounds

The pyridine (B92270) nucleus is a fundamental structural motif in medicinal chemistry and materials science. nih.govnih.gov Compounds like 2-(4-Fluoro-3-methylbenzoyl)pyridine are instrumental as building blocks for constructing more elaborate heterocyclic frameworks. The reactivity of the carbonyl group and the potential for functionalization on both the pyridine and phenyl rings provide multiple avenues for synthetic diversification.

Chemists utilize such benzoylpyridine scaffolds to access polysubstituted pyridines and fused heterocyclic systems. For instance, the ketone functionality can undergo various transformations, such as reduction to an alcohol followed by substitution, or it can participate in condensation reactions to form larger ring systems. One common strategy involves reacting a ketone precursor with reagents like 2-cyanothioacetamide (B47340) to build pyridinethione structures, which can then be further cyclized to yield complex thienopyridine derivatives. researchgate.net Similarly, multi-component condensation reactions, which often rely on the formation of the heterocyclic ring in the final step, can employ benzoylpyridine derivatives to generate highly functionalized molecules. nih.gov The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds investigated for antimalarial activity, often starts from appropriately substituted pyridine precursors that undergo cyclization to form the fused bicyclic system. nih.gov The presence of the fluoro and methyl groups on the benzoyl portion of this compound provides specific steric and electronic properties that can be used to direct reaction outcomes and fine-tune the characteristics of the final heterocyclic products.

Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent starting point for such investigations due to its modifiable regions.

SAR studies involve the systematic modification of a lead compound to map out the chemical features essential for its biological function. Researchers synthesize a series of analogues by altering specific parts of the molecule, such as the substituents on the aromatic rings or the nature of the linker group. nih.gov For a compound like this compound, analogues could be designed to explore the importance of the fluorine atom, the methyl group, and the pyridine ring's nitrogen for target binding.

For example, in the development of TRPV1 antagonists, a series of pyridine derivatives were synthesized to analyze the SAR. nih.gov The study indicated that modifications to the pyridine region significantly impacted antagonist activity. nih.gov Similarly, in the pursuit of anticancer agents, SAR studies on related templates involved creating diverse analogues by altering ring systems and linkers to improve potency and overcome challenges like poor solubility. nih.gov The synthesis of these analogues often involves multi-step sequences where intermediates like this compound are crucial. researchgate.netnih.gov By comparing the biological activity of these systematically designed analogues, scientists can build a comprehensive model of the pharmacophore required for the desired effect.

Table 1: Representative Structural Modifications for SAR Studies

| Modification Site | Example of Change | Rationale for Probing |

|---|---|---|

| Phenyl Ring | Replace Fluorine with Chlorine or Hydrogen | To assess the role of halogen bonding and electronegativity. nih.gov |

| Relocate Methyl Group (e.g., to position 2 or 5) | To understand steric hindrance effects near the ketone linker. | |

| Pyridine Ring | Introduce substituents (e.g., -CF3, -Cl) | To modulate electronic properties and lipophilicity of the heterocycle. nih.gov |

| Change Nitrogen position (isomerization) | To evaluate the importance of the nitrogen atom's location for target interaction. |

| Ketone Linker | Reduce to alcohol or convert to oxime/hydrazone | To explore the necessity of the carbonyl group for hydrogen bonding and planarity. nih.gov |

Computational chemistry provides powerful tools to predict and analyze how a ligand like this compound interacts with its biological target at a molecular level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are essential for rational drug design and interpreting SAR data. physchemres.orgneuroquantology.com

Molecular docking is used to predict the preferred orientation (pose) of a ligand when bound to a receptor's active site. nih.govnih.gov For a benzoylpyridine derivative, docking studies can reveal key interactions, such as hydrogen bonds formed by the pyridine nitrogen or the carbonyl oxygen, and hydrophobic interactions involving the methyl-substituted phenyl ring. physchemres.org For instance, computational studies on related inhibitors have identified specific amino acid residues that form crucial hydrogen bonds and hydrophobic contacts, guiding further analogue design. physchemres.orgnih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. physchemres.org These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein. physchemres.org By calculating binding free energies using methods like MM/PBSA, researchers can quantitatively estimate the binding affinity, which can then be correlated with experimental data from biological assays. neuroquantology.comfigshare.com This integrated computational approach allows for a detailed understanding of the chemical binding modes that drive biological activity, enabling a more efficient and targeted search for improved compounds. figshare.com

Development of Agrochemical Precursors and Advanced Chemical Building Blocks

The inclusion of fluorine in bioactive molecules is a widely used strategy in the agrochemical industry to enhance efficacy, metabolic stability, and bioavailability. biesterfeld.no Approximately 50% of crop protection products currently under development contain fluorine, highlighting the importance of fluorinated intermediates. biesterfeld.no

Compounds such as this compound and its precursors are valuable building blocks for synthesizing new agrochemicals. nih.gov The precursor, 4-fluoro-3-methylbenzaldehyde, is recognized as an indispensable intermediate in the production of effective and targeted crop protection agents. nbinno.com The benzoylpyridine structure itself is a key moiety in various pesticides, including fungicides, insecticides, and herbicides. nih.govccspublishing.org.cn The unique combination of a fluorinated ring and a pyridine heterocycle can impart desirable properties to the final agrochemical product. Suppliers of chemical intermediates offer a wide range of such building blocks, including related boronic acids, underscoring their role in the modular construction of complex molecules for the agrochemical and pharmaceutical sectors. chemicalregister.com The strategic use of these advanced building blocks allows for the efficient discovery and development of novel solutions for crop protection. nih.govnbinno.com

Future Research Directions and Methodological Advancements

Exploration of Green Chemistry Principles in Synthetic Strategies

The chemical industry's increasing focus on sustainability is driving a paradigm shift in synthetic chemistry, moving away from traditional methods toward more environmentally benign processes. The synthesis of 2-(4-Fluoro-3-methylbenzoyl)pyridine and its analogs is an area ripe for the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. youtube.comnih.gov

Future research will likely focus on developing novel, metal-free synthetic routes to avoid the use of heavy metal catalysts, which are common in cross-coupling reactions. rsc.org One promising avenue is the use of flow chemistry . This approach involves performing reactions in a continuous stream rather than in a batch reactor. Flow chemistry offers superior control over reaction parameters, enhanced safety when dealing with energetic intermediates, and often leads to higher yields and purity, thereby reducing the need for extensive chromatographic purification. rsc.orguc.pt The synthesis of heterocyclic compounds, such as pyridines, has been shown to benefit significantly from flow-based methodologies. uc.pt

Another key area of exploration is biocatalysis , which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.commdpi.com For a molecule like this compound, enzymes could offer selective synthesis pathways. For instance, the use of fluorinases, which can introduce fluorine into molecules, represents a potential biotechnological route for creating fluorinated precursors. nih.govacsgcipr.org Furthermore, lipase-catalyzed reactions could be explored for esterification or transesterification steps if the synthesis were to proceed through related intermediates. mdpi.comnih.gov

The development of syntheses using greener solvents, such as supercritical CO2 or water, and the optimization of reaction conditions to improve atom economy —the measure of how much of the starting materials become part of the final product—are also critical research directions. researchgate.net

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For this compound, AI and machine learning (ML) can serve as powerful predictive tools.

Furthermore, machine learning models can be trained on vast datasets of chemical reactions to predict reaction outcomes and yields with high accuracy. nih.gov This predictive power can be harnessed to optimize the synthesis of this compound by identifying the ideal reaction conditions (e.g., temperature, solvent, catalyst) before ever stepping into the lab. ML algorithms can also guide the design of new derivatives by predicting their synthetic accessibility, allowing researchers to focus on compounds that are not only potentially useful but also readily synthesizable. nih.gov

Development of Novel Reactivity Patterns for the this compound Scaffold

While the existing reactivity of the this compound scaffold is utilized in its current applications, modern synthetic organic chemistry offers tools to unlock new reactivity patterns, enabling the creation of novel analogs with potentially enhanced properties.

A significant area of future research is C-H activation . This strategy allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. beilstein-journals.orgnih.gov For the this compound scaffold, C-H activation could enable the introduction of new functional groups onto either the pyridine (B92270) or the fluorinated benzene (B151609) ring without the need for pre-functionalized starting materials. Catalysts based on rhodium or iridium have shown great promise in activating C-H bonds on pyridine-containing molecules. nih.govnih.gov

Photoredox catalysis is another powerful technique that uses visible light to initiate chemical reactions under exceptionally mild conditions. nih.gov Often used in conjunction with nickel catalysis, this method can facilitate challenging cross-coupling reactions, such as the formation of C-C or C-N bonds. youtube.com This approach could be used for the late-stage functionalization of the this compound core, providing access to a diverse library of derivatives. rsc.org The development of such reactions could lead to compounds with fine-tuned electronic and steric properties.

Potential for Applications in Functional Materials Science

The unique electronic and structural features of this compound suggest its potential as a building block in materials science. The pyridine nitrogen atom can act as a coordinating ligand for metal ions, while the fluorinated aromatic system can influence intermolecular interactions and electronic properties.

One promising application is in the design of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. Pyridine-dicarboxylate and other pyridine-based ligands are widely used in MOF synthesis. researchgate.netrsc.orgrsc.org The this compound scaffold, or a carboxylated derivative thereof, could serve as a novel ligand for creating MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis. researchgate.net

Additionally, the scaffold could be incorporated into luminescent materials or molecular photoswitches . Coordination complexes of transition metals like ruthenium(II) and osmium(II) with polypyridyl ligands can exhibit interesting photophysical properties. acs.org The specific substitution pattern of this compound could be used to modulate the energy levels of such complexes, potentially leading to new materials for sensing, imaging, or optoelectronics. nih.gov The synthesis of polymers incorporating this moiety could also be explored, potentially yielding materials with unique thermal or optical properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Fluoro-3-methylbenzoyl)pyridine?

- Methodology : Utilize coupling reactions between fluorinated benzoyl derivatives and pyridine precursors. For example, a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling could be employed, as seen in analogous fluorophenyl-pyridine syntheses (e.g., describes imine reduction under controlled conditions). Purification via column chromatography (as in ) and recrystallization (e.g., using dichloromethane/hexane mixtures) ensures purity. Monitor reaction progress with TLC (Rf analysis) and confirm product identity via NMR.

Q. How should researchers characterize this compound spectroscopically?

- Methodology : Combine / NMR to confirm aromatic proton environments and carbonyl functionality. IR spectroscopy identifies the C=O stretch (~1680 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, compare with crystallographic data of related compounds (e.g., and report X-ray structures of fluorophenyl-pyridines).

Q. What safety protocols are critical during handling?

- Methodology : Adopt PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources (per ’s P210 guidelines). Store in airtight containers at 2–8°C (similar to ’s recommendations for pyridine derivatives). For spills, use inert absorbents and avoid aqueous washes if the compound is moisture-sensitive.

Advanced Research Questions

Q. How can conflicting melting point data from different synthesis batches be resolved?

- Methodology : Assess purity via HPLC (≥95% threshold) and DSC (to detect polymorphs). Recrystallize using solvents with varying polarities (e.g., ethanol vs. ethyl acetate). Compare results with literature values for structurally similar compounds (e.g., reports precise mp ranges for trifluoromethylpyridines). Contradictions may arise from residual solvents or isomeric impurities.

Q. What experimental designs are suitable for evaluating biological activity?

- Methodology : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging 1–100 µM (aligning with ’s pharmacological studies). For cellular assays, ensure solubility via DMSO vehicles (<0.1% v/v). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC calculations).

Q. How should researchers address discrepancies in NMR spectra between theoretical and observed data?

- Methodology : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl) and concentration-dependent shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare with computational predictions (DFT-based NMR chemical shift calculations, as in ’s structural analysis). Contradictions may indicate rotameric forms or hydrogen bonding.

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the pyridine ring and benzoyl group. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate with experimental reactivity data (e.g., ’s applications in medicinal chemistry).

Q. How can reaction yields be optimized during scale-up?

- Methodology : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent ratio). For example, ’s sodium borohydride reduction required controlled stoichiometry and reaction time. Monitor exothermicity with inline IR or Raman spectroscopy. Implement flow chemistry for hazardous intermediates (e.g., acyl chlorides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.